REACTION_SMILES
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[C:18]([BH3-:19])#[N:20].[CH3:1][NH:2][CH2:3][c:4]1[cH:5][c:6]([N+:10](=[O:11])[O-:12])[n:7][n:8]1[CH3:9].[CH3:22][OH:23].[Na+:21].[O:13]1[CH2:14][C:15](=[O:17])[CH2:16]1>>[CH3:1][N:2]([CH2:3][c:4]1[cH:5][c:6]([N+:10](=[O:11])[O-:12])[n:7][n:8]1[CH3:9])[CH:15]1[CH2:14][O:13][CH2:16]1
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Name
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[BH3-]C#N
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH3-]C#N
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNCc1cc([N+](=O)[O-])nn1C
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1COC1
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Name
|
|
Type
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product
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Smiles
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CN(Cc1cc([N+](=O)[O-])nn1C)C1COC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |